molecular formula C15H22NOPS B12560405 4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione CAS No. 165557-08-4

4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione

Cat. No.: B12560405
CAS No.: 165557-08-4
M. Wt: 295.4 g/mol
InChI Key: CTJCHMMTLBSOTI-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione is a complex organic compound with a unique structure that includes a phosphinino and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine ring, followed by the introduction of the phosphinino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-oxide
  • 4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-sulfide

Uniqueness

4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phosphinino and pyridine ring system sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

165557-08-4

Molecular Formula

C15H22NOPS

Molecular Weight

295.4 g/mol

IUPAC Name

7-methyl-1-phenyl-1-sulfanylidene-2,3,4,4a,5,6,8,8a-octahydrophosphinino[2,3-c]pyridin-4-ol

InChI

InChI=1S/C15H22NOPS/c1-16-9-7-13-14(17)8-10-18(19,15(13)11-16)12-5-3-2-4-6-12/h2-6,13-15,17H,7-11H2,1H3

InChI Key

CTJCHMMTLBSOTI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2C(CCP(=S)(C2C1)C3=CC=CC=C3)O

Origin of Product

United States

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